molecular formula C9H11BrN2O B2786849 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde CAS No. 1946812-92-5

3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2786849
CAS No.: 1946812-92-5
M. Wt: 243.104
InChI Key: XQTPCGOHBFPLAP-UHFFFAOYSA-N
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Description

3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C9H11BrN2O It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde typically involves the bromination of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to enhance the reaction rate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of 3-substituted pyrazole derivatives.

    Oxidation: Formation of 3-bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid.

    Reduction: Formation of 3-bromo-1-cyclopentyl-1H-pyrazole-4-methanol.

Scientific Research Applications

3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde is not well-documented. as a pyrazole derivative, it may interact with various biological targets, including enzymes and receptors. The bromine atom and aldehyde group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The cyclopentyl group adds steric bulk, potentially influencing the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

3-bromo-1-cyclopentylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-9-7(6-13)5-12(11-9)8-3-1-2-4-8/h5-6,8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTPCGOHBFPLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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